(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a naphthalene ring, a dicyclohexylphosphanyl group, and a sulfinamide moiety. Its unique configuration makes it a valuable subject of study in organic chemistry, particularly in the synthesis of novel materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of naphthalene derivatives with dicyclohexylphosphanyl chloride under controlled conditions to form the phosphanyl-substituted naphthalene. This intermediate is then reacted with a sulfinamide precursor in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted naphthalene derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in the synthesis of metal complexes, which serve as catalysts in various organic reactions. Its unique structure allows for the formation of stable complexes with transition metals, enhancing their catalytic activity .
Biology and Medicine
In biology and medicine, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is studied for its potential therapeutic applications. It has shown promise in the development of new drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphanyl group can coordinate with metal ions, facilitating catalytic reactions. Additionally, the sulfinamide moiety can interact with biological molecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate: This compound shares the naphthalene ring but differs in its functional groups.
Naphthalene-substituted aromatic esters: These compounds have similar aromatic structures but differ in their substituents and overall reactivity.
Uniqueness
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group and a sulfinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C33H44NOPS |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h10-15,20-24,28-29,32,34H,4-9,16-19H2,1-3H3/t32-,37?/m1/s1 |
InChI Key |
MCSYWJVKLCHPNB-ZIQZBVCVSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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